molecular formula C12H12Cl2N4 B2732068 5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride CAS No. 2044872-59-3

5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride

Cat. No.: B2732068
CAS No.: 2044872-59-3
M. Wt: 283.16
InChI Key: CLKSVLCPYYYWIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Azaindole Chemistry in Medicinal Research

Azaindoles, heterocyclic compounds characterized by a pyrrole ring fused to a pyridine ring, have undergone significant scientific scrutiny since their discovery. The four structural isomers—4-, 5-, 6-, and 7-azaindoles—exhibit distinct physicochemical properties due to the positioning of their nitrogen atoms. For instance, 7-azaindole demonstrates enhanced aqueous solubility (Log S = −2.1) compared to indole (Log S = −3.4), attributed to its higher polarity and hydrogen-bonding capacity. These traits have made azaindoles attractive scaffolds for drug design, particularly in kinase inhibition, where their nitrogen atoms mimic the adenine moiety of ATP, enabling competitive binding to kinase hinge regions.

Early synthetic methods for azaindoles faced challenges in regioselectivity and yield. The Chichibabin cyclization, a classical approach, enabled the annulation of pyrrole and pyridine rings but required harsh conditions. Advances in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, later facilitated the synthesis of complex azaindole derivatives with improved efficiency. For example, palladium-catalyzed reactions allowed for the introduction of substituents at the C-3 position of 7-azaindole, a site critical for kinase binding.

Table 1: Physicochemical Properties of Azaindole Isomers

Isomer Log P tPSA (Ų) Aqueous Solubility (Log S)
4-Azaindole 1.8 41.5 −2.5
5-Azaindole 1.6 38.7 −2.3
6-Azaindole 1.7 39.2 −2.4
7-Azaindole 1.5 43.1 −2.1

Data derived from computational modeling and experimental measurements.

Discovery and Development Timeline of Pyrrolo[2,3-b]pyridine Derivatives

The pyrrolo[2,3-b]pyridine core, a subclass of 7-azaindoles, emerged as a pharmacophore in the late 20th century. Early work focused on natural products such as variolin B, isolated from the Antarctic sponge Kirkpatrickia variolosa, which exhibited nanomolar cytotoxicity against leukemia cells via cyclin-dependent kinase (CDK) inhibition. Synthetic derivatives like meriolin 3 demonstrated improved kinase selectivity and in vivo antitumor efficacy, prompting further exploration of the scaffold.

A pivotal advancement occurred in the 2000s with the development of vemurafenib (PLX4720), a 7-azaindole-based BRAF kinase inhibitor approved by the FDA in 2011 for metastatic melanoma. This success catalyzed efforts to optimize pyrrolo[2,3-b]pyridine derivatives for other targets. For instance, pexidartinib, a CSF1R inhibitor, gained approval in 2019 for tenosynovial giant cell tumors, underscoring the scaffold’s versatility.

Table 2: Key Milestones in Pyrrolo[2,3-b]pyridine Derivative Development

Year Discovery/Development Significance
1992 Isolation of variolin B First natural 7-azaindole with kinase inhibition
2008 Chichibabin cyclization optimization Enabled scalable synthesis of 7-azaindoles
2011 FDA approval of vemurafenib Validated 7-azaindole scaffold in oncology
2019 FDA approval of pexidartinib Expanded applications to non-oncologic indications

Significance of 7-Azaindole Scaffold in Contemporary Drug Discovery

The 7-azaindole scaffold has become a cornerstone in drug discovery due to its dual hydrogen-bonding capacity and metabolic stability. Structural studies reveal that the N-1 and N-7 atoms form critical interactions with kinase hinge regions, as seen in the cocrystal structure of vemurafenib with BRAF V600E. This binding mode confers high selectivity, reducing off-target effects compared to traditional indole-based inhibitors.

Additionally, the scaffold’s physicochemical profile enhances pharmacokinetic properties. For example, fevipiprant, a 7-azaindole-based DP2 receptor antagonist, exhibited a plasma half-life of 12–18 hours in clinical trials, attributed to its balanced Log P (2.1) and moderate protein binding. Although fevipiprant failed phase III trials for asthma, its development highlighted the scaffold’s adaptability across therapeutic areas.

Table 3: FDA-Approved Drugs Featuring 7-Azaindole Scaffolds

Drug Name Target Indication Approval Year
Vemurafenib BRAF V600E Melanoma 2011
Pexidartinib CSF1R Tenosynovial giant cell tumor 2019
Fostemsavir HIV gp120 HIV-1 infection 2020

Recent innovations include the use of 7-azaindoles in proteolysis-targeting chimeras (PROTACs), where their hydrogen-bonding capacity facilitates ternary complex formation with E3 ligases and target proteins. This application underscores the scaffold’s enduring relevance in addressing unmet medical needs.

Properties

IUPAC Name

5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4.2ClH/c13-11-4-10(5-14-7-11)9-3-8-1-2-15-12(8)16-6-9;;/h1-7H,13H2,(H,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKSVLCPYYYWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)C3=CC(=CN=C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including palladium-catalyzed cross-coupling reactions[_{{{CITATION{{{2{Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b ...](https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g). One common method involves the reaction of 1H-pyrrolo[2,3-b]pyridine with pyridin-3-amine under specific conditions to form the desired product[{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine, including 5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride, exhibit potential as multi-target antidepressants. These compounds are designed to interact with serotonin receptors (specifically the 5-HT receptor family) and serotonin transporters (SERT), which are critical in the modulation of mood and anxiety disorders.

Research has shown that modifications to the pyrrolo-pyridine structure can enhance binding affinity to these receptors, potentially leading to more effective antidepressant therapies .

Immunomodulatory Effects

Another promising application is in the field of immunology. Compounds based on the pyrrolo[2,3-b]pyridine scaffold have been investigated as novel immunomodulators targeting Janus Kinase 3 (JAK3). JAK3 plays a crucial role in cytokine signaling pathways involved in immune responses. In vitro studies have demonstrated that these derivatives can inhibit JAK3 activity, suggesting their potential use in treating autoimmune diseases .

Case Study: Multi-target Antidepressants

A study published in MDPI explored the synthesis of various pyrrolo[2,3-b]pyridine derivatives and their pharmacological evaluations. The findings indicated that certain derivatives exhibited significant affinity for both the 5-HT1A receptor and SERT, with one compound showing an IC50 value of 9.2 nM for SERT inhibition . This suggests that structural modifications can lead to enhanced therapeutic profiles for treating depression.

Case Study: JAK3 Inhibition

In another study focusing on immunomodulation, researchers synthesized several derivatives of 1H-pyrrolo[2,3-b]pyridine aimed at inhibiting JAK3. The results showed promising immunosuppressive effects in cellular assays, indicating potential applications in therapies for conditions like rheumatoid arthritis and other inflammatory diseases .

Comparative Data Table

Application AreaCompound TypeKey FindingsReference
AntidepressantMulti-target derivativesSignificant SERT affinity; potential for depression treatment
ImmunomodulationJAK3 inhibitorsInhibition of JAK3 activity; potential for autoimmune disease treatment

Mechanism of Action

The mechanism by which 5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Table 1. Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents/R-Groups Molecular Weight (g/mol) Storage Conditions
5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride C₁₂H₁₀N₄·2HCl -NH₂ (pyridine), -H (pyrrolopyridine) 283.16 Room temperature
5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine dihydrochloride dihydrate C₂₀H₁₇ClF₃N₅·2HCl·2H₂O -Cl (pyrrolopyridine), -CF₃ (pyridine) 565.78 Not specified
2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride C₁₀H₁₀F₃N₃·2HCl -CF₃ (pyrrolopyridine), -CH₂CH₂NH₂ 303.12 Not specified
A-674563 hydrochloride C₂₂H₂₂N₄O·xHCl -OCH₂C₆H₅ (indazole-pyridine hybrid) 358.44 (free base) Not specified

Key Observations :

The trifluoromethyl-ethylamine analog introduces a flexible side chain, which may increase binding affinity for enzymes with deep catalytic pockets. A-674563 hydrochloride replaces the pyrrolopyridine core with an indazole-pyridine hybrid, broadening its selectivity profile for kinases like ALK or ROS1.

Physicochemical Properties :

  • The target compound’s amine group confers higher polarity than its halogenated analogs, impacting solubility in aqueous buffers .
  • Dihydrochloride salt forms are common across analogs to improve crystallinity and shelf life .

Biological Activity

5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride (CAS Number: 2044872-59-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the class of pyrrolopyridines, characterized by a complex structure that integrates both pyridine and pyrrole moieties. Its molecular formula is C12H10N4C_{12}H_{10}N_4 with a molecular weight of approximately 210.23 g/mol. The dihydrochloride form enhances its solubility and stability in biological systems.

Research indicates that this compound exhibits potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are crucial in various signaling pathways associated with tumor proliferation and survival. In particular, studies have shown that derivatives of this compound can inhibit FGFR1, FGFR2, and FGFR3 with IC50 values ranging from nanomolar to low micromolar concentrations .

Antitumor Activity

The compound has demonstrated significant antiproliferative effects in several cancer cell lines. For instance, one study reported that related pyrrolopyridine derivatives inhibited the proliferation of breast cancer cells (4T1 cell line) and induced apoptosis through the activation of intrinsic apoptotic pathways .

In Vitro Studies

In vitro assays have shown that the compound can effectively inhibit cell migration and invasion, which are critical processes in cancer metastasis. The following table summarizes key findings from various studies:

Study Cell Line IC50 (nM) Effect
4T1 (Breast)7Proliferation inhibition
4T1 (Breast)9Apoptosis induction
4T1 (Breast)25Migration inhibition

Structure-Activity Relationships (SAR)

Understanding the SAR is pivotal for optimizing the biological activity of pyrrolopyridine derivatives. Modifications to the core structure can significantly impact potency and selectivity against FGFRs. For example, substituents on the pyridine ring have been shown to enhance binding affinity and improve pharmacokinetic properties .

Case Study 1: FGFR Inhibition

A series of compounds based on the pyrrolopyridine scaffold were synthesized and evaluated for their FGFR inhibitory activity. Among them, compounds with specific substitutions at the 3-position of the pyridine ring exhibited enhanced potency against FGFR1 and FGFR2, making them promising candidates for further development in cancer therapeutics .

Case Study 2: Apoptosis Induction

In another study focusing on apoptosis mechanisms, it was found that treatment with these compounds led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins in treated cancer cells. This shift indicated a potential therapeutic mechanism through modulation of apoptotic signaling pathways .

Safety and Toxicology

While promising results have been observed regarding efficacy, safety profiles remain an essential consideration. Preliminary toxicology studies suggest a moderate safety margin; however, detailed investigations are necessary to evaluate long-term effects and potential off-target interactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using halogenated pyrrolopyridine intermediates (e.g., 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine) and aryl boronic acids. Subsequent hydrogenation with Raney Nickel under H₂ reduces nitro groups to amines . For dihydrochloride salt formation, the freebase is treated with HCl in a polar solvent (e.g., ethanol), followed by crystallization .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Use inert atmospheres (N₂/Ar) to prevent intermediate oxidation .

Q. How should researchers characterize this compound spectroscopically?

  • Techniques :

  • 1H/13C NMR : Assign peaks based on pyrrolopyridine core signals (e.g., aromatic protons at δ 8.5–9.0 ppm, NH₂ groups at δ 5.0–6.0 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass accuracy. For example, a derivative with C₁₉H₁₄N₄O showed [M+H]⁺ at m/z 315.1237 (calc. 315.12403) .
  • FTIR : Detect NH/amine stretches (~3300–3500 cm⁻¹) and aromatic C=C/C=N vibrations (~1600 cm⁻¹) .

Q. What solubility and formulation challenges arise with the dihydrochloride salt?

  • Solubility : The hydrochloride salt enhances aqueous solubility due to protonation of amine groups. Test solubility in PBS (pH 7.4) or DMSO for in vitro assays. Adjust pH to prevent precipitation .
  • Storage : Store at 2–8°C in airtight, light-protected containers. Avoid freeze-thaw cycles to maintain stability .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict reactivity?

  • Approach : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like Gaussian or ORCA predict regioselectivity in cross-coupling reactions .
  • Case Study : ICReDD’s reaction path search methods reduced trial-and-error by 40% in similar pyrrolopyridine syntheses. Combine computational data with experimental validation (e.g., HPLC monitoring) .

Q. How to resolve contradictions in spectroscopic data for structurally similar analogs?

  • Strategies :

  • 2D NMR (COSY, HSQC) : Differentiate overlapping aromatic signals in pyrrolopyridine vs. pyridine moieties .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., 5- vs. 7-substituted isomers) .
  • Comparative analysis : Cross-reference with PubChem or CAS data for analogous compounds (e.g., 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine) .

Q. What strategies mitigate instability of intermediates during synthesis?

  • Solutions :

  • In situ generation : Avoid isolating unstable intermediates (e.g., 3-amino-pyrrolo[2,3-b]pyridines). Proceed directly to acylation or coupling steps .
  • Stabilizing agents : Add antioxidants (e.g., BHT) or store intermediates under inert solvents (e.g., THF at –20°C) .

Q. How to design bioassays for evaluating pharmacological activity?

  • Protocols :

  • Target selection : Prioritize kinases or GPCRs, given pyrrolopyridine’s affinity for ATP-binding pockets. Use homology modeling for target prediction .
  • In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), or cellular uptake (fluorescence tagging). Include positive controls (e.g., staurosporine for kinase inhibition) .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if airborne particulates are generated .
  • Ventilation : Work in a fume hood with ≥100 fpm airflow. Avoid skin/eye contact; rinse immediately with water for 15+ minutes if exposed .
  • Waste disposal : Neutralize with 10% NaOH before incineration. Follow EPA guidelines for hazardous organic salts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.